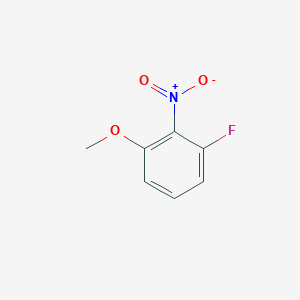
3-Fluoro-2-nitroanisole
Descripción general
Descripción
The compound 3-Fluoro-2-nitroanisole is a chemical intermediate that has been studied in various contexts, particularly in the synthesis of fluorinated compounds and as a potential biochemical photoprobe. While the specific compound 3-Fluoro-2-nitroanisole is not directly mentioned in the provided papers, related compounds such as 2-fluoro-4-nitroanisole and 3-fluoro-4-nitrophenol have been investigated for their chemical properties and reactivity .
Synthesis Analysis
The synthesis of related fluorinated compounds involves multi-step processes that can include diazotization, hydrolysis, nitration, and separation of isomers. For instance, 3-Fluoro-4-nitrophenol was synthesized from m-fluoroaniline through a four-step process that resulted in a final yield of 23% and a purity of 99.6% . Similarly, the synthesis of fluorinated bicyclic nitroso acetals from fluoronitroalkenes demonstrates the complexity and potential of fluorinated compounds in organic synthesis .
Molecular Structure Analysis
The molecular structure and conformational properties of related compounds, such as 2-fluoroanisole, have been studied using techniques like gas electron diffraction and quantum chemical methods. These studies have revealed the existence of different conformers, with the preferred conformation being a planar anti form . Additionally, rotational spectroscopic and ab initio investigations have provided insights into the rotamer geometries of 2-fluoroanisole and 3-fluoroanisole, indicating the influence of the methoxy and fluorine substituents on the aromatic ring backbone .
Chemical Reactions Analysis
The reactivity of fluorinated anisoles in photochemical reactions has been explored, with 2-fluoro-4-nitroanisole undergoing nucleophilic photosubstitution with various amines. The photoreaction pathways involve different triplet excited states, leading to products through mechanisms such as SN2 and electron transfer . These findings highlight the potential of fluorinated anisoles in photochemical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated anisoles are influenced by the presence of fluorine and nitro groups. These substituents can affect the thermal stability, electronic spectra, and magnetic moments of the compounds. For example, complexes of copper(II), nickel(II), and cobalt(II) with fluoronitroanilines exhibit a range of structures and properties depending on the coordination environment and the nature of the ligands . The electron-withdrawing effects of the fluorine atom and the influence on the conformational dynamics of the molecules are critical factors in determining their chemical behavior .
Aplicaciones Científicas De Investigación
Biochemical Photoprobes
3-Fluoro-2-nitroanisole has been explored in the context of biochemical photoprobes. Photoreactions of related compounds, like 2-fluoro-4-nitroanisole, with various amines have been studied. These compounds demonstrate potential as biochemical photoprobes, particularly for proteins containing multiple good nucleophiles (Pleixats et al., 1989).
Synthesis and Derivative Studies
The compound has been involved in synthesis studies. For instance, 3-Fluoro-4-nitrophenol, a related compound, was synthesized from 2,4-difluoronitrobenzene, demonstrating the process of methoxylation and demethylation (Zhang Zhi-de, 2011). Additionally, the synthesis of 3-Fluoro-4-iodoanisole through a series of reactions starting from 3-aminoanisole has been reported, showcasing the compound's role in complex chemical synthesis (Huang Sou-yi, 2007).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that nitroaromatic compounds like 3-fluoro-2-nitroanisole often interact with various enzymes and proteins within the cell .
Mode of Action
The exact interaction of 3-Fluoro-2-nitroanisole with its targets is not well-documented. Nitroaromatic compounds are generally known to undergo enzymatic reduction, which can lead to the formation of reactive species. These species can cause cellular damage or interact with cellular targets .
Biochemical Pathways
Nitroaromatic compounds can participate in various biochemical reactions, including redox cycling and generation of reactive oxygen species, which can affect multiple cellular pathways .
Pharmacokinetics
It is known that nitroaromatic compounds can be absorbed in the body and can undergo metabolic transformations, potentially affecting their bioavailability .
Result of Action
Nitroaromatic compounds can cause various cellular effects, including oxidative stress and dna damage, depending on their specific structures and metabolic pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-2-nitroanisole. Factors such as temperature, pH, and presence of other chemicals can affect the stability and reactivity of nitroaromatic compounds .
Propiedades
IUPAC Name |
1-fluoro-3-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWOSSBFNSZKAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382284 | |
| Record name | 3-Fluoro-2-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-nitroanisole | |
CAS RN |
641-49-6 | |
| Record name | 3-Fluoro-2-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304120.png)








![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane](/img/structure/B1304135.png)



